N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the reaction of 3,4-dimethylphenylamine with an appropriate acylating agent to form an intermediate amide.
Etherification: The intermediate is then subjected to etherification with 4-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.
Final Coupling: The final step involves coupling the intermediate with a propanoyl chloride derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether linkages, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Chemical Reactivity: The presence of functional groups like amides and ethers allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3,4-dimethylphenyl)-2-(4-chlorophenoxy)propanamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of both dimethylphenyl and methoxyphenoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-15(11-13(12)2)19-18(20)14(3)22-17-9-7-16(21-4)8-10-17/h5-11,14H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWXCWYZNXIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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